2-Fluoro-3-methoxy-5-(methylthio)benzoic acid
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Overview
Description
2-Fluoro-3-methoxy-5-(methylthio)benzoic acid is an organic compound with the molecular formula C9H9FO3S It is a derivative of benzoic acid, characterized by the presence of fluorine, methoxy, and methylthio substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methoxy-5-(methylthio)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can improve the overall yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methoxy-5-(methylthio)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or hydrocarbons.
Scientific Research Applications
2-Fluoro-3-methoxy-5-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxy-5-(methylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine, methoxy, and methylthio groups can influence its reactivity and binding affinity. These substituents can affect the compound’s electronic properties, making it a valuable tool in studying various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-methoxybenzoic acid: Similar structure but lacks the methylthio group.
2-Fluoro-5-methoxybenzoic acid: Similar structure but with different substitution pattern.
2-Fluoro-3-(methylthio)benzoic acid: Similar structure but lacks the methoxy group.
Uniqueness
2-Fluoro-3-methoxy-5-(methylthio)benzoic acid is unique due to the specific combination of fluorine, methoxy, and methylthio substituents. This combination can result in distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H9FO3S |
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Molecular Weight |
216.23 g/mol |
IUPAC Name |
2-fluoro-3-methoxy-5-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H9FO3S/c1-13-7-4-5(14-2)3-6(8(7)10)9(11)12/h3-4H,1-2H3,(H,11,12) |
InChI Key |
DSDGBKPYMZIDEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1F)C(=O)O)SC |
Origin of Product |
United States |
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